molecular formula C35H28Cl2FN3O5 B11825751 benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Cat. No.: B11825751
M. Wt: 660.5 g/mol
InChI Key: RGEDGLXRTNGQQX-PGUFJCEWSA-N
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Description

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, including the formation of indole derivatives and subsequent functionalization. One common method involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with various indole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Benzyl chloroformate
  • Indole derivatives

Uniqueness

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes multiple functional groups, such as indole and carbamate moieties, which contribute to its diverse biological effects.

PropertyValue
Molecular Formula C32H24Cl2FN3O4
Molecular Weight 604.5 g/mol
IUPAC Name Benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate
CAS Number 1809076-27-4

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays revealed that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it may be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. For instance, studies suggest that the compound may inhibit certain kinases involved in cancer cell signaling pathways.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of benzyl (R)-(5-chloro...) in various cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for breast cancer cells. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that benzyl (R)-(5-chloro...) exhibited significant antibacterial activity, with MIC values lower than those of conventional antibiotics such as kanamycin, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Properties

Molecular Formula

C35H28Cl2FN3O5

Molecular Weight

660.5 g/mol

IUPAC Name

benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C35H28Cl2FN3O5/c1-20(42)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)46-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(45-2)12-9-21/h3-13,15-17,39H,14,18-19H2,1-2H3,(H,40,44)/t35-/m1/s1

InChI Key

RGEDGLXRTNGQQX-PGUFJCEWSA-N

Isomeric SMILES

CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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